N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-16(20-15-8-7-13-5-4-6-14(13)11-15)12-22-17(24)19(21-18(22)25)9-2-1-3-10-19/h7-8,11H,1-6,9-10,12H2,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAROXZKQXLHLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331928 | |
| Record name | N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
791086-46-9 | |
| Record name | N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Derivative: Starting from a suitable indene precursor, various functional groups can be introduced through reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Spirocyclic Intermediate Synthesis: The spirocyclic structure can be synthesized through cyclization reactions involving appropriate starting materials and catalysts.
Coupling Reaction: The final step involves coupling the indene derivative with the spirocyclic intermediate under specific conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (R-X) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Diazaspiro[4.5]decan Derivatives
Key Structural Features :
- Core : 1,3-diazaspiro[4.5]decan-2,4-dione.
- Substituents : Variations in the acetamide-linked aromatic or heteroaromatic groups.
Key Observations :
- The pyridinylethyl-substituted analog () demonstrates explicit antiviral activity against monkeypox virus (MPXV) DNA polymerase (DPol), with molecular docking showing interactions involving His124 and Trp4 residues. This suggests that electron-rich aromatic substituents enhance target binding.
- The target compound’s 2,3-dihydroindenyl group may improve pharmacokinetic properties (e.g., lipophilicity) compared to simpler aryl groups.
Spirocyclic Diazaspiro Compounds with Alternative Cores
Examples :
2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f): Larger spiro core (diazaspiro[5.5]undecane vs. diazaspiro[4.5]decane). Substituent: 4-methoxyphenyl. Activity: No explicit data, but IR and NMR confirm structural stability .
2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile (8a): Nitrile group replaces acetamide. Activity: Not reported; synthetic intermediate for further functionalization .
Structural Impact :
- Spiro Ring Size : Larger spiro systems (e.g., diazaspiro[5.5]undecane) may alter conformational flexibility and binding pocket compatibility.
Non-Spirocyclic Acetamide Analogs
Examples :
N-Ethyl-N-{1-[(2-methyl-2,3-dihydro-1,3-benzothiazol-6-yl)carbonyl]-1-azaspiro[4.5]decan-3-yl}acetamide (Lig2) :
N-(3-Fluoroisoxazol-5-yl)-2-(1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide: Isoxazole and indole-derived substituents. Activity: Unknown; structural emphasis on heterocyclic diversity .
Comparison :
- Target Specificity : Lig2’s benzothiazole group targets bacterial enzymes, whereas the indenyl group in the target compound may favor viral polymerases.
- Heterocyclic Diversity : Fluorinated isoxazole derivatives () highlight the role of electronegative substituents in modulating reactivity.
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₁N₃O₄
- Molecular Weight : 343.4 g/mol
- CAS Number : 1775334-58-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to various therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- A study reported an IC₅₀ value indicating significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects :
-
Neuroprotective Properties :
- Investigations into neuroprotection have revealed that this compound may protect against neuronal damage in models of neurodegeneration.
- It has been suggested that the compound's antioxidant properties contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity in breast cancer cell lines with an IC₅₀ of 12 µM. |
| Study 2 | Showed reduction in inflammatory markers in a rat model of arthritis after treatment with the compound. |
| Study 3 | Reported neuroprotective effects in a mouse model of Alzheimer's disease, improving cognitive function scores significantly compared to controls. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, and how can intermediates be characterized?
- Methodology : The synthesis typically involves multi-step reactions, starting with cyclization to form the spirocyclic diazaspiro core (e.g., via acid-catalyzed ring closure), followed by coupling with the indene-acetamide moiety. Key intermediates should be purified using column chromatography and characterized via -NMR and -NMR to confirm regiochemistry. Mass spectrometry (HRMS) is critical for verifying molecular weight .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELX or ORTEP-3 to resolve the spirocyclic structure and confirm bond angles/planarity .
- Spectroscopy : -NMR for proton environments (e.g., distinguishing spirocyclic NH from acetamide protons), FT-IR for carbonyl stretching (1680–1720 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Use Lewis acids (e.g., ZnCl) for spirocyclic ring formation.
- Temperature control : Microwave-assisted synthesis (120°C, 30 min) reduces side reactions .
Advanced Research Questions
Q. How can contradictions in crystallographic and computational structural data be resolved?
- Methodology :
- Compare SHELX-refined X-ray data with DFT-optimized geometries (e.g., using Gaussian09). Discrepancies in dihedral angles >5° may indicate conformational flexibility. Validate with variable-temperature NMR to detect dynamic effects .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets (e.g., kinases)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Glide to predict binding to conserved kinase domains (e.g., ATP-binding sites). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore mapping : Identify critical H-bond acceptors (spirocyclic carbonyl) and hydrophobic regions (indenyl group) for SAR studies .
Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed?
- Methodology :
- PK/PD modeling : Measure plasma concentrations (LC-MS/MS) and correlate with target engagement (e.g., phosphorylated MEK inhibition). Use indirect response models to estimate EC and Hill coefficients for dose optimization .
- Tissue distribution studies : Radiolabel the compound () to assess blood-brain barrier penetration .
Q. What strategies are recommended for enantiomeric resolution of chiral intermediates?
- Methodology :
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with heptane/ethanol gradients.
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .
Q. How can hygroscopicity challenges during formulation be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
